molecular formula C5H10O2 B1179235 1-Cyclopropylethane-1,2-diol CAS No. 134511-23-2

1-Cyclopropylethane-1,2-diol

Cat. No.: B1179235
CAS No.: 134511-23-2
M. Wt: 102.13
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Description

1-Cyclopropylethane-1,2-diol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZHHMFIIQQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Cyclopropyl Systems in Chemical Synthesis

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a recurring motif in a diverse array of biologically active compounds and is a valuable building block in organic synthesis. scientificupdate.comiris-biotech.de Its prevalence in medicinal chemistry stems from the unique steric and electronic properties conferred by its strained ring structure. unl.ptfiveable.me The bond angles in a cyclopropane (B1198618) ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to considerable angle strain. fiveable.methieme-connect.com This inherent strain makes cyclopropanes more reactive than larger cycloalkanes, enabling a variety of ring-opening reactions that are synthetically useful. fiveable.me

The electronic nature of the cyclopropyl group is also noteworthy. The C-C bonds possess enhanced p-character, and the group can act as a competent electron donor, capable of conjugating with adjacent p-orbitals or π-systems. unl.ptacs.org This electronic behavior influences the reactivity of neighboring functional groups. wikipedia.org In drug design, the incorporation of a cyclopropyl moiety can enhance potency, improve metabolic stability by being less susceptible to oxidative metabolism, and reduce off-target effects. scientificupdate.comacs.orghyphadiscovery.com Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can be crucial for its biological activity. iris-biotech.deunl.pt

Overview of Vicinal Diols As Synthetic Intermediates

Vicinal diols, also known as 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.me They are pivotal intermediates in organic synthesis, serving as precursors to a wide range of valuable molecules, including pharmaceuticals, agrochemicals, and natural products. fiveable.meresearchgate.netmagtech.com.cn The synthetic utility of vicinal diols is vast; they can be readily converted into other functional groups. For instance, the cleavage of the carbon-carbon bond between the hydroxyl groups can yield aldehydes or ketones.

The formation of vicinal diols is often achieved through the dihydroxylation of alkenes, a fundamental transformation in organic chemistry. fiveable.meresearchgate.net Reagents like osmium tetroxide (OsO₄) are classic examples used for this purpose. fiveable.me The development of asymmetric dihydroxylation methods has been particularly impactful, allowing for the synthesis of chiral diols with high enantioselectivity. nih.gov These chiral diols are invaluable in the synthesis of complex, stereochemically defined molecules. magtech.com.cn The presence of two adjacent hydroxyl groups also allows for the formation of cyclic derivatives, such as acetals and ketals, which can be used as protecting groups or as part of a larger molecular framework.

Unique Attributes of 1 Cyclopropylethane 1,2 Diol As a Research Target

Stereoselective Dihydroxylation Approaches to this compound Precursors

The most direct route to this compound involves the dihydroxylation of its corresponding alkene precursor, vinylcyclopropane (B126155). The key challenge in this approach is controlling the absolute stereochemistry of the two newly formed hydroxyl groups.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. organic-chemistry.orgmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org The choice of the chiral ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the diol product. wikipedia.org

The commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide a reliable means to achieve this transformation. organic-chemistry.orgwikipedia.org For the synthesis of this compound from vinylcyclopropane, the reaction proceeds as follows:

Using AD-mix-β leads to the dihydroxylation on the re face of the vinyl group, yielding (R)-1-cyclopropylethane-1,2-diol.

Conversely, AD-mix-α directs the dihydroxylation to the si face, producing (S)-1-cyclopropylethane-1,2-diol.

The reaction mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the chiral diol and regenerate the osmium catalyst. organic-chemistry.orgwikipedia.org The high enantioselectivity arises from the specific orientation of the alkene within the U-shaped binding pocket created by the chiral ligand. harvard.edu

SubstrateReagentProductStereochemistry
VinylcyclopropaneAD-mix-β(R)-1-cyclopropylethane-1,2-diol(R)
VinylcyclopropaneAD-mix-α(S)-1-cyclopropylethane-1,2-diol(S)

Beyond asymmetric dihydroxylation, other oxidation methods can be employed, offering different selectivity profiles. Hydroboration-oxidation is a classic two-step reaction that achieves the syn-addition of a hydroxyl group and a hydrogen atom across a double bond. chemrxiv.org When applied to vinylcyclopropane, this reaction is highly regioselective, with the boron atom adding to the terminal carbon of the vinyl group and the hydrogen adding to the internal carbon. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, yielding 1-cyclopropylethanol. While this method does not directly produce the 1,2-diol, it is a key regioselective pathway to a related alcohol.

For the formation of diols, the regioselectivity of oxidation is crucial when multiple double bonds are present. The Sharpless AD generally favors the oxidation of the most electron-rich alkene. wikipedia.orgyoutube.com In a molecule containing a vinylcyclopropane and another less reactive alkene, the dihydroxylation would preferentially occur at the vinylcyclopropane moiety. Diastereoselectivity becomes important when a chiral center already exists in the substrate. The inherent facial bias from the existing stereocenter may either align with or oppose the directing effect of the chiral ligand in an asymmetric dihydroxylation, a concept known as matched and mismatched pairing.

Cyclopropanation Strategies for Diol Scaffolds

An alternative synthetic logic involves constructing the cyclopropane (B1198618) ring onto a substrate that already contains the diol or a precursor to it. This approach is valuable when the required functionalized alkene is more readily available than vinylcyclopropane.

The Kulinkovich reaction synthesizes cyclopropanols from the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester. wikipedia.orgyoutube.comyoutube.com

To generate a cyclopropyl diol, this reaction can be adapted to use substrates that contain a protected hydroxyl group. For instance, performing the Kulinkovich reaction on a lactone (a cyclic ester) can produce a cyclopropanol (B106826) with a tethered hydroxyl group. organic-chemistry.orgorganic-chemistry.org Similarly, using an ester that has a protected hydroxyl group elsewhere in the molecule allows for the formation of a protected cyclopropyl diol, which can be deprotected in a subsequent step. organic-chemistry.org

Substrate TypeKey ReagentsProduct TypeReference
EsterGrignard reagent (e.g., EtMgBr), Ti(OiPr)₄1-Substituted Cyclopropanol nrochemistry.comorganic-chemistry.org
LactoneGrignard reagent, Ti(OiPr)₄Hydroxyalkyl-substituted Cyclopropanol organic-chemistry.org
Hydroxy Ester (protected)Grignard reagent, Ti(OiPr)₄Protected Cyclopropyl Diol organic-chemistry.org

Cyclopropanation can be achieved by the addition of a carbene or a carbenoid to an alkene. lumenlearning.commasterorganicchemistry.com A carbene is a neutral, divalent carbon species that reacts with an alkene in a concerted cycloaddition to form a cyclopropane ring, preserving the stereochemistry of the alkene. fiveable.melibretexts.org

To synthesize this compound using this method, one would start with an alkene precursor that already contains the 1,2-diol moiety, such as 3,4-dihydroxy-1-butene. The diol would need to be protected, for example, as an acetonide, to prevent side reactions. The Simmons-Smith reaction is a widely used carbenoid-based method that involves treating an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). libretexts.orgopenstax.org This forms an organozinc carbenoid intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which then delivers the CH₂ group to the double bond stereospecifically. openstax.org Subsequent deprotection of the diol yields the final product.

Step 1: Protect the diol of 3,4-dihydroxy-1-butene.

Step 2: React the protected alkene with CH₂I₂ and Zn-Cu.

Step 3: Deprotect the diol to yield this compound.

This strategy is highly effective for preparing non-halogenated cyclopropanes under mild conditions. openstax.org

A modern and powerful method allows for the conversion of 1,3-diols directly into cyclopropanes through a zinc-mediated reductive coupling. nih.govnih.gov This strategy is particularly useful for the late-stage introduction of a cyclopropane ring into complex molecules. nih.govacs.org The reaction involves converting a 1,3-diol into a 1,3-dimesylate, which then undergoes an intramolecular cross-electrophile coupling (XEC) reaction promoted by zinc dust. acs.orgresearchgate.net

While this method forms a cyclopropane from a 1,3-diol rather than creating a cyclopropyl diol, it represents an important strategy for incorporating cyclopropane rings into polyol structures, which are common in natural products. nih.gov The reaction conditions are mild, tolerating a variety of functional groups, including esters and amides. nih.govacs.org The use of sodium iodide as an additive can be beneficial for certain substrates. nih.govacs.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The creation of specific stereoisomers of this compound is paramount for its application in asymmetric synthesis and as a potential chiral building block. This section explores various strategies to control the stereochemical outcome of its synthesis.

Chiral Catalyst-Controlled Approaches

The most direct and atom-economical method for the enantioselective synthesis of this compound is the asymmetric dihydroxylation of vinylcyclopropane. The Sharpless asymmetric dihydroxylation has emerged as a powerful and reliable tool for this transformation. organic-chemistry.orgwikipedia.org This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to stereoselectively deliver two hydroxyl groups across the double bond of an alkene. wikipedia.org

The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R)- or (S)-enantiomer of the diol. The catalytic cycle is sustained by the use of a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO). wikipedia.org

For the synthesis of (S)-1-cyclopropylethane-1,2-diol, vinylcyclopropane can be treated with a catalytic system comprising osmium tetroxide, (DHQ)₂PHAL (a phthalazine-based ligand), and N-methylmorpholine N-oxide as the co-oxidant. This reaction typically proceeds with high enantioselectivity.

A representative example for the synthesis of (S)-1-cyclopropylethane-1,2-diol via Sharpless asymmetric dihydroxylation is detailed in the table below.

OlefinLigandCo-oxidantProductYieldEnantiomeric Excess (e.e.)
Vinylcyclopropane(DHQ)₂PHALNMO(S)-1-Cyclopropylethane-1,2-diolHigh>95%

Data based on typical results for Sharpless asymmetric dihydroxylation reactions.

The mechanism involves the formation of a chiral osmium(VIII)-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester. Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst. organic-chemistry.org

Substrate-Controlled Asymmetric Induction

In substrate-controlled asymmetric induction, a pre-existing chiral center within the starting material directs the stereochemical outcome of a subsequent reaction. chemicalbook.comuni.lu While specific examples for the synthesis of this compound using this method are not extensively documented, the principle can be applied by starting with a chiral, enantiomerically pure cyclopropyl-containing molecule.

For instance, one could envision the use of a chiral cyclopropyl methyl ketone as a precursor. The asymmetric reduction of the ketone would establish a chiral secondary alcohol. The stereochemistry of this newly formed hydroxyl group would then direct the stereoselective introduction of the second hydroxyl group.

A hypothetical sequence could involve the following steps:

Asymmetric reduction of a chiral cyclopropyl-substituted α-keto ester using a chiral reducing agent to set the first stereocenter.

Diastereoselective dihydroxylation of an adjacent double bond, where the existing stereocenter directs the facial selectivity of the reagent attack.

The efficiency of such an approach relies heavily on the ability of the existing chiral center to effectively bias the approach of the reagents in the subsequent steps, a principle known as 1,2- or 1,3-asymmetric induction.

Enzymatic and Biocatalytic Transformations for Chiral Diols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral diols. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. One established biocatalytic method for producing chiral diols is the sequential enzymatic epoxidation and hydrolysis. rsc.org

This two-step, one-pot process can be applied to the synthesis of chiral this compound from vinylcyclopropane. In the first step, a lipase (B570770), such as Novozym 435®, can catalyze the epoxidation of the alkene using a mild oxidant like hydrogen peroxide. The resulting cyclopropyloxirane is then subjected to enantioselective hydrolysis by a microbial epoxide hydrolase. Resting cells of microorganisms like Sphingomonas sp. have been shown to be effective for this hydrolysis step. rsc.org

SubstrateBiocatalyst SystemProductConversionEnantiomeric Excess (e.e.)
VinylcyclopropaneNovozym 435® (epoxidation) & Sphingomonas sp. cells (hydrolysis)(R)- or (S)-1-Cyclopropylethane-1,2-diolHighHigh

Data is hypothetical based on the performance of the described biocatalytic system with other olefins. rsc.org

Furthermore, whole-cell biotransformations using fungi, such as Aspergillus niger, have been successfully employed for the hydroxylation of similar substrates like 2-phenylethanol (B73330) to yield (S)-1-phenylethane-1,2-diol, suggesting the potential for direct fermentation-based production of chiral this compound. researchgate.net

Modular Approaches to Substituted this compound Derivatives

Modular synthesis allows for the rapid and efficient generation of a library of related compounds from a common intermediate. A recently developed modular approach for the synthesis of substituted 1,2-diols can be adapted for the creation of diverse this compound derivatives. nih.gov

This strategy involves the temporary protection of the diol functionality, followed by the functionalization of the carbon backbone. For instance, this compound can be protected as an acetonide. This protected intermediate can then undergo catalytic C(sp³)–H functionalization, such as arylation, using a synergistic photocatalytic and nickel-catalyzed system. nih.gov

The key advantage of this approach is the ability to introduce a wide range of substituents at a late stage of the synthesis, starting from a common protected diol. The subsequent deprotection of the acetonide group then reveals the substituted 1,2-diol. This method provides a powerful platform for creating libraries of novel this compound derivatives for applications in medicinal chemistry and materials science.

Protected DiolArylating AgentCatalyst SystemFunctionalized Intermediate
2-cyclopropyl-2-methyl-1,3-dioxolaneAryl bromideDecatungstate photocatalyst & Chiral nickel catalystArylated 2-cyclopropyl-2-methyl-1,3-dioxolane

This table illustrates the components of the modular approach for the functionalization of a protected this compound. nih.gov

Ring-Opening Reactions of the Cyclopropane Moiety

The high strain energy of the cyclopropane ring, estimated to be around 28 kcal/mol, is a primary driving force for its ring-opening reactions. nih.gov This section explores the pathways through which the cyclopropane ring in this compound can be opened, either through acid catalysis or with the aid of transition metals.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of acid, cyclopropane-1,2-diols can undergo ring-opening. The reaction is generally proposed to proceed via O-protonation of one of the hydroxyl groups, followed by the loss of water to generate a carbocation. researchgate.net This carbocationic intermediate can then undergo cleavage of the cyclopropane ring. For unsymmetrical diols, the hydroxyl group that creates a more stable carbocation upon its departure is preferentially protonated. wikipedia.orgchemistrysteps.com

In the case of 1,2-diarylcyclopropane-1,2-diols, acid treatment leads to the formation of α,β-unsaturated ketones. The proposed mechanism involves O-protonation, loss of water to form a cyclopropyl cation, subsequent ring-opening, and finally deprotonation. researchgate.net For other dialkyl- and alkylaryl-cyclopropane-1,2-diols, ring-opening in acid typically yields α-ketols, with the formation of β-ketols being less common. researchgate.net The preference for the terminal group bonded to the carbonyl group in the resulting α-ketol follows the order of methyl > phenyl > hydrogen. researchgate.net

While specific studies on this compound are not extensively detailed in the reviewed literature, it can be inferred that its acid-catalyzed reaction would likely proceed through similar pathways, potentially yielding a mixture of ring-opened products depending on the reaction conditions.

Transition Metal-Catalyzed Ring-Opening and Functionalization

Transition metals, particularly palladium, are effective catalysts for the ring-opening of cyclopropane derivatives. nih.govnih.gov Vinylcyclopropanes (VCPs) are widely used in these reactions as the olefinic group can direct the transition metal for selective C-C bond cleavage. nih.gov The ring-opening of VCPs generates active π-allyl-metal complexes, which can then be intercepted by various nucleophiles or participate in cycloaddition reactions. nih.gov

For instance, the palladium-catalyzed addition of aryl boronic acid to certain alkenyl cyclopropyl diols leads to a tandem Heck reaction and ring-opening. nih.gov This process has been shown to be highly regio- and stereoselective, with the hydroxyl groups playing a crucial role in controlling the reaction's outcome. nih.gov The reaction often proceeds through the cleavage of the C1-C2 bond of the cyclopropane ring. nih.gov While these examples involve more complex substituted cyclopropyl diols, they highlight the potential for transition metal-catalyzed functionalization of the cyclopropane ring in molecules like this compound, likely requiring prior modification to introduce a directing group.

Table 1: Examples of Transition Metal-Catalyzed Reactions of Cyclopropane Derivatives
Catalyst/ReagentsSubstrate TypeReaction TypeKey ObservationReference
Pd(0) / Aryl Boronic AcidAlkenyl Cyclopropyl DiolsTandem Heck-Ring-OpeningSelective C1-C2 bond cleavage is often observed. nih.gov
[CpRu(MeCN)3]PF6Tethered Alkyne-VCPs[5+2] CycloadditionEfficient formation of seven-membered rings. pku.edu.cn
Rh(I)Vinylcyclopropanes / CO[5+1] CycloadditionSelective formation of nonconjugated or conjugated cyclohexenones. pku.edu.cn

Selective Carbon-Carbon Bond Cleavage in Cyclopropyl Diols

The selective cleavage of a specific carbon-carbon bond within the cyclopropane ring is a significant challenge in synthetic chemistry. In substituted cyclopropyl diols, the regioselectivity of the C-C bond cleavage can often be controlled. nih.govacs.org Studies on alkenyl cyclopropyl diols have shown that in palladium-catalyzed reactions, the ring-opening can proceed selectively through the cleavage of the C1–C2 bond, leading to a more substituted organometallic intermediate. nih.gov This selectivity is influenced by factors such as the substitution pattern on the cyclopropane ring and the nature of the hydroxyl groups. nih.govacs.org

In some cases, the reaction proceeds toward the less substituted alcohol, indicating a selective cleavage of the C1–C2 bond regardless of the degree of substitution at the C2 position of the cyclopropyl ring. acs.org The presence and position of hydroxyl groups can have a directing effect, influencing the regioselectivity of the bond cleavage. nih.gov

Rearrangement Pathways Involving this compound

In addition to ring-opening reactions, this compound is a candidate for various rearrangement reactions, driven by the formation of stable intermediates.

Pinacol-Type Rearrangements

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that converts them into ketones or aldehydes. wikipedia.orgbyjus.com The reaction proceeds through the protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-migration of a group to the carbocation center. byjus.commasterorganicchemistry.com The driving force for the rearrangement is the formation of a more stable carbocation, often a resonance-stabilized oxonium ion. wikipedia.orgchemistrysteps.com

For an unsymmetrical diol like this compound, the initial protonation will occur at the hydroxyl group that leads to the more stable carbocation. The migratory aptitude of the groups attached to the adjacent carbon then determines the product. The general migratory aptitude follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org In the context of this compound, a potential rearrangement would involve the migration of either a hydrogen, a methyl group, or the cyclopropyl group itself. The cyclopropyl group can exhibit a high migratory aptitude due to its ability to stabilize an adjacent positive charge. This could lead to ring expansion, forming a cyclobutanone (B123998) derivative.

Table 2: General Principles of Pinacol Rearrangement
StepDescriptionKey FactorReference
1Protonation of a hydroxyl group.Formation of a more stable carbocation. wikipedia.orgchemistrysteps.com
2Loss of water to form a carbocation.Stability of the resulting carbocation. masterorganicchemistry.com
31,2-migration of a group (alkyl, aryl, H).Migratory aptitude of the shifting group. wikipedia.org
4Deprotonation to yield a carbonyl compound.Formation of a stable ketone or aldehyde. byjus.com

Fragmentation Reactions

Cyclopropyl diols can also undergo fragmentation reactions, where the carbon skeleton is broken into smaller pieces. A notable example is a cyclopropane fragmentation approach for the synthesis of oxepanes. nih.gov This strategy involves the condensation of a cyclopropyl diol with an aldehyde to form an acetal (B89532), which then undergoes rearrangement to furnish a keto-oxepane. nih.gov This one-pot procedure can be facilitated by Lewis acids such as Al(OTf)₃ and TiCl₄. nih.gov The observed formation of strictly cis products is consistent with a Zimmerman-Traxler transition state where substituents are in equatorial positions. nih.gov

Another relevant fragmentation is the Grob fragmentation, which typically occurs in 1,3-diol systems. libretexts.org However, the structural motif of this compound, with its strained ring and vicinal diols, could potentially undergo related fragmentation pathways under specific conditions, leading to the formation of an alkene and a carbonyl compound. libretexts.org

Derivatization and Functional Group Interconversions of the Diol Moiety

The 1,2-diol functionality in this compound is the primary site for a variety of chemical transformations. These reactions allow for the modification and elaboration of the molecule, enabling its use as a versatile building block in organic synthesis. Key transformations include the strategic protection of the hydroxyl groups, their oxidation and reduction, and their conversion into cyclic derivatives.

Selective Protection and Deprotection Strategies

In multistep syntheses involving this compound, the differential reactivity of the primary and secondary hydroxyl groups allows for selective protection. This strategy is crucial for regioselectively modifying one part of the molecule while leaving the other hydroxyl group intact for subsequent reactions.

Commonly, the less sterically hindered primary alcohol can be selectively protected over the secondary alcohol. Silyl ethers, such as those derived from tert-butyldiphenylsilyl (TBDPS) chloride, are often employed for this purpose. For instance, in a reaction analogous to the protection of other primary-secondary diols, the primary hydroxyl of a diol can be selectively protected using TBDPS chloride and a base like triethylamine (B128534) or imidazole. escholarship.org

Table 1: Representative Protecting Group Strategies for 1,2-Diols

Protecting Group TypeReagents & Conditions (Protection)Reagents & Conditions (Deprotection)Selectivity
Silyl Ethers (e.g., TBDPS)TBDPS-Cl, Imidazole, CH₂Cl₂, rtTBAF, THF, rtTypically selective for the primary -OH
Acetonide (Isopropylidene Ketal)Acetone (B3395972) or 2,2-Dimethoxypropane (B42991), Acid catalyst (e.g., PTSA) youtube.comAqueous Acid (e.g., HCl, H₂SO₄) youtube.comProtects both -OH groups
Benzylidene AcetalBenzaldehyde dimethyl acetal, CSA, DMF, 80 °CCatalytic Hydrogenolysis (e.g., H₂, Pd/C) or Acid HydrolysisProtects both -OH groups; can show stereoselectivity

This table presents general strategies applicable to 1,2-diols; specific conditions for this compound may require optimization.

Oxidation and Reduction Transformations

The hydroxyl groups of this compound can undergo various oxidation reactions. The outcome of the oxidation depends on the reagent used and the reaction conditions.

Chemoselective Oxidation: The secondary alcohol can be selectively oxidized in the presence of the primary alcohol to yield the corresponding α-hydroxy ketone, 1-cyclopropyl-1-hydroxypropan-2-one. This transformation can be achieved using modern, selective oxidizing agents. For example, systems based on hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), have been shown to be effective for the oxidation of secondary alcohols. researchgate.net The combination of IBX with additives like (±)-camphor sulfonic acid (CSA) can enhance reactivity and allow the reaction to proceed under mild conditions. researchgate.net Photochemical methods using iodine azide (B81097) (IN₃) released from a polymer resin have also demonstrated remarkable chemoselectivity for oxidizing secondary alcohols over primary ones. d-nb.info

Oxidative Cleavage: Stronger oxidizing agents can cleave the carbon-carbon bond between the two hydroxyl groups. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are classic examples used for the oxidative cleavage of vicinal diols. youtube.com This reaction would break the C1-C2 bond of the ethane (B1197151) backbone to yield cyclopropanecarboxaldehyde (B31225) and formaldehyde.

Reduction: The reduction of the diol moiety itself is not a common transformation. However, the diol can be obtained through the reduction of related functional groups. For example, the reduction of α-hydroxy esters or α-keto esters containing a cyclopropyl group using a reducing agent like diisobutylaluminum hydride (DIBALH) can yield this compound. nih.gov Similarly, the reduction of a nitroalcohol precursor using catalytic hydrogenation (e.g., H₂, Pd/C) can lead to the formation of the corresponding amino-diol, (1R)-2-amino-1-cyclopropylethan-1-ol. whiterose.ac.uk

Table 2: Summary of Oxidation Reactions

Reaction TypeReagent(s)Product(s)Reference
Selective Oxidation of 2° AlcoholIBX, (±)-CSA, DCM/1,4-dioxane1-Cyclopropyl-1-hydroxypropan-2-one (predicted) researchgate.net
Selective Oxidation of 2° AlcoholPolymer-bound IN₃, hv, CH₃CN1-Cyclopropyl-1-hydroxypropan-2-one (predicted) d-nb.info
Oxidative CleavageHIO₄ or Pb(OAc)₄Cyclopropanecarboxaldehyde and Formaldehyde youtube.com

Formation of Cyclic Derivatives (e.g., Acetals, Lactones)

The two adjacent hydroxyl groups of this compound are perfectly positioned to form five-membered cyclic derivatives upon reaction with bifunctional reagents.

Acetals and Ketals: A widely used method for both protection and derivatization is the formation of cyclic acetals or ketals. Reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst results in a 1,3-dioxolane (B20135) ring. A common and efficient method involves using acetone or 2,2-dimethoxypropane with a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) to form the corresponding isopropylidene ketal (acetonide). youtube.com These cyclic derivatives are generally stable under neutral and basic conditions but can be easily cleaved by aqueous acid, regenerating the diol. youtube.com

Other Cyclic Derivatives: While acetals are the most common, other cyclic derivatives can be envisioned. For example, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate.

The formation of lactones from this compound is not a direct process. It would require a sequence of reactions, typically involving the selective oxidation of the primary alcohol to a carboxylic acid, followed by oxidation of the secondary alcohol to a ketone. A subsequent Baeyer-Villiger oxidation could then, in principle, form a lactone, although this would likely be a complex synthetic route with competing reactions.

Table 3: Formation of Cyclic Derivatives

Derivative TypeReagents & ConditionsResulting StructureReference
Isopropylidene Ketal (Acetonide)Acetone or 2,2-Dimethoxypropane, PTSA (cat.)2,2-Dimethyl-4-(cyclopropylmethyl)-1,3-dioxolane (predicted) youtube.com
Benzylidene AcetalBenzaldehyde, Acid catalyst2-Phenyl-4-(cyclopropylmethyl)-1,3-dioxolane (predicted) researchgate.net
Cyclic CarbonatePhosgene or Triphosgene, Base4-(Cyclopropylmethyl)-1,3-dioxolan-2-one (predicted) youtube.com

Tandem Reactions and Cascade Processes Utilizing this compound

The unique structure of this compound, combining a reactive diol with a strained cyclopropane ring, makes it a potential substrate for tandem or cascade reactions. In such processes, a single event triggers a sequence of intramolecular transformations, rapidly building molecular complexity.

The cyclopropylmethyl radical is a well-known "radical clock," prone to rapid ring-opening to form a homoallylic radical. researchgate.net Therefore, reactions initiated on the diol moiety that can generate a radical at the adjacent carbon could trigger a cascade involving the cyclopropane ring. For example, a hypothetical reaction could involve the conversion of one of the hydroxyl groups into a good leaving group, followed by a radical-generating event that leads to ring opening.

Furthermore, the diol can be a precursor to molecules designed for specific cascade reactions. For instance, it could be converted into a cyclopropyl-substituted enol ether. Such compounds have been shown to participate in tandem Paternò–Büchi reactions. psu.edu In this type of process, photochemical excitation of a carbonyl compound followed by addition to the enol ether could generate a biradical intermediate. Subsequent fragmentation of the cyclopropane ring and recombination can lead to the formation of seven-membered tetrahydrooxepine rings. psu.edu While not a direct reaction of the diol itself, this illustrates how it serves as a starting point for complex, multi-step transformations initiated by a single reaction.

Stereochemical Aspects and Analysis of 1 Cyclopropylethane 1,2 Diol

Elucidation of Relative and Absolute Stereochemistry

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the properties and potential applications of 1-cyclopropylethane-1,2-diol.

Spectroscopic techniques are powerful tools for elucidating the relative stereochemistry of the diol. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information.

¹H NMR Spectroscopy: The coupling constants (³J_HH) between the protons on C1 and C2 are diagnostic of the relative orientation of the hydroxyl groups. For the anti-diastereomers, a larger coupling constant is typically observed due to the anti-periplanar arrangement of the protons. Conversely, the syn-diastereomers exhibit a smaller coupling constant due to the gauche relationship of the protons. The formation of intramolecular hydrogen bonds in the syn-isomer can further influence the chemical shifts of the hydroxyl protons.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C1 and C2, can also differ between diastereomers due to varying steric and electronic environments.

Chiral Derivatizing Agents: To determine the absolute stereochemistry and enantiomeric excess using NMR, chiral derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be employed. The resulting diastereomeric esters exhibit distinct NMR signals, allowing for quantification of the enantiomers.

Spectroscopic Method Parameter Information Gained
¹H NMRCoupling Constant (³J_HH)Relative stereochemistry (syn/anti)
¹H NMRChemical Shift (δ) of OHInformation on intramolecular hydrogen bonding
¹³C NMRChemical Shift (δ)Differentiates between diastereomeric environments
NMR with Chiral Derivatizing AgentsSignal SeparationAbsolute stereochemistry and enantiomeric excess

X-ray crystallography stands as the most definitive method for the unambiguous determination of both relative and absolute stereochemistry of crystalline compounds. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. wikipedia.org

This technique allows for:

Absolute Configuration: The absolute configuration of the chiral centers can be determined, for instance, by using anomalous dispersion effects. This has been successfully applied to related complex molecules. amazonaws.com

Diastereomeric and Enantiomeric Purity: A pure crystal will consist of a single stereoisomer, confirming its diastereomeric and enantiomeric purity. The presence of multiple stereoisomers would lead to disorder in the crystal lattice. wikipedia.org

Conformational Analysis and Stereoelectronic Effects

The conformation of this compound is significantly influenced by the unique structural and electronic properties of the cyclopropyl (B3062369) group and the interactions between the two hydroxyl moieties.

The cyclopropyl group is a three-membered ring with significant ring strain, leading to C-C-C bond angles of 60°. This forces the carbon atoms to have a higher degree of p-character in their exocyclic bonds, which in turn affects the adjacent C1-C2 bond of the diol. This can influence the rotational energy barrier around the C1-C2 bond and favor specific conformations that minimize steric hindrance between the bulky cyclopropyl group and the hydroxyl groups. The incorporation of a cyclopropyl group can impose conformational restrictions on a molecule, which can be advantageous in designing molecules with specific shapes. acs.org

The orientation of the two hydroxyl groups relative to each other is a key conformational feature.

Intramolecular Hydrogen Bonding: In the syn-diastereomer, the two hydroxyl groups can form an intramolecular hydrogen bond. This interaction stabilizes a gauche conformation where the two hydroxyl groups are in close proximity.

Steric Repulsion: In the anti-diastereomer, steric repulsion between the hydroxyl groups and the cyclopropyl group will play a more significant role in determining the favored conformation. The molecule will likely adopt a staggered conformation to minimize these repulsive forces.

Interaction Favored Conformation Primary Driving Force
Intramolecular Hydrogen Bond (syn-isomer)GaucheElectrostatic attraction
Steric Repulsion (anti-isomer)Staggered/AntiMinimization of van der Waals strain

Stereochemical Control in Synthesis and Reactions

Controlling the stereochemistry during the synthesis of this compound is essential for obtaining specific stereoisomers.

Stereoselective Dihydroxylation: A common strategy for synthesizing 1,2-diols is the dihydroxylation of the corresponding alkene (1-cyclopropyl-ethene). The choice of reagent dictates the stereochemical outcome:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) add to one face of the double bond, resulting in the formation of the syn-diol.

Anti-dihydroxylation: This can be achieved through a two-step process involving epoxidation of the alkene (e.g., with m-CPBA) followed by acid- or base-catalyzed ring-opening of the epoxide. This sequence leads to the anti-diol. Electrochemical methods have also been developed for the stereoselective synthesis of syn-1,2-diols. nih.gov

Chiral Catalysis: The use of chiral catalysts in the dihydroxylation reaction (e.g., Sharpless asymmetric dihydroxylation) can lead to the formation of a single enantiomer of the diol with high enantiomeric excess. Chiral 1,2-diols themselves are valuable as chiral ligands or auxiliaries in other asymmetric reactions. rsc.orgresearchgate.net The synthesis of chiral building blocks, such as (1R)-2-amino-1-cyclopropylethan-1-ol, highlights the accessibility of enantiopure cyclopropyl-substituted ethanol (B145695) derivatives. whiterose.ac.uk

The stereochemistry of this compound can also direct the outcome of subsequent reactions. For example, the formation of a cyclic acetal (B89532) or ketal with an aldehyde or ketone will have its stereochemistry dictated by the relative orientation of the diol's hydroxyl groups.

Diastereoselectivity in Cyclopropanation and Dihydroxylation

The synthesis of this compound often involves two key steps where stereochemistry is established: cyclopropanation of a suitable precursor and dihydroxylation of a cyclopropyl-containing alkene. The diastereoselectivity of these reactions is paramount in controlling the relative configuration of the final diol.

The diastereoselectivity in the dihydroxylation of vinylcyclopropanes is influenced by the reagent and the substrate's geometry. For instance, the dihydroxylation of 1-cyclopropylethylene can theoretically yield two diastereomers: (1R,2R)-1-cyclopropylethane-1,2-diol and (1S,2R)-1-cyclopropylethane-1,2-diol (and their respective enantiomers). The syn- or anti-addition of the hydroxyl groups is determined by the reaction mechanism.

Studies on the dihydroxylation of 1,2-disubstituted alkenes using reagents like cyclopropane (B1198618) malonoyl peroxide have shown a high propensity for syn-dihydroxylation. cardiff.ac.uk This suggests that the dihydroxylation of a vinylcyclopropane (B126155) precursor would likely favor the formation of the syn-diol. The diastereomeric ratio (d.r.) is a measure of this selectivity.

Table 1: Diastereoselectivity in the Dihydroxylation of Vinylcyclopropane Derivatives
SubstrateReagentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
(E)-1-cyclopropylprop-1-eneOsO₄, NMOAcetone (B3395972)/H₂O25>95:5[Fictional Data for Illustration]
(Z)-1-cyclopropylprop-1-eneOsO₄, NMOAcetone/H₂O25>95:5[Fictional Data for Illustration]
1-cyclopropylethyleneKMnO₄ (cold, dilute)NaOH, H₂O0~90:10[Fictional Data for Illustration]
(E)-1-cyclopropylprop-1-enem-CPBA then H₃O⁺CH₂Cl₂ then H₂O0 then 25<5:95[Fictional Data for Illustration]

Similarly, the cyclopropanation of an alkene already possessing a diol functionality, or a protected version thereof, would also exhibit diastereoselectivity. The directing effect of the existing stereocenters would influence the facial selectivity of the cyclopropanating agent.

Enantioselectivity in Chiral Catalyst-Mediated Reactions

The synthesis of enantiomerically pure or enriched this compound can be achieved through enantioselective reactions mediated by chiral catalysts. One common strategy is the kinetic resolution of a racemic mixture of the diol, often through enantioselective acylation.

In a typical kinetic resolution, a chiral catalyst, often a lipase (B570770) or a synthetic chiral acylation catalyst, selectively acylates one enantiomer of the diol at a faster rate, leaving the other enantiomer unreacted. The efficiency of this process is measured by the enantiomeric excess (e.e.) of the product and the recovered starting material. Various chiral catalysts, such as modified 4-dimethylaminopyridine (B28879) (DMAP) derivatives and enzymes, have been employed for the enantioselective acylation of 1,2-diols. msu.edu

Table 2: Enantioselective Acylation of 1,2-Diols using Chiral Catalysts (Representative Data)
Diol SubstrateChiral CatalystAcylating AgentSolventEnantiomeric Excess (e.e.) of Product (%)Reference
(±)-1,2-hexanediolLipase PS (Amano)Vinyl acetateDiisopropyl ether98 (R-monoacetate)[Fictional Data for Illustration]
(±)-1-phenyl-1,2-ethanediol(S)-(-)-ProlineAcetic anhydrideToluene85 (R-monoacetate)[Fictional Data for Illustration]
(±)-cyclohexane-1,2-diolChiral DMAP derivativeIsobutyric anhydrideCH₂Cl₂92 (1R,2R-monoester) msu.edu
(±)-1-cyclopropylethane-1,2-diolCandida antarctica lipase BEthyl acetateHexane>95 (R-monoacetate)[Fictional Data for Illustration]

The choice of the chiral catalyst, the acylating agent, the solvent, and the reaction temperature are crucial parameters that determine the level of enantioselectivity.

Stereospecificity of Ring-Opening Processes

The cyclopropane ring in this compound is susceptible to ring-opening reactions under certain conditions, such as treatment with acids or transition metal catalysts. The stereospecificity of these ring-opening processes is of significant interest as it can lead to the formation of new stereocenters in a controlled manner.

Acid-catalyzed ring-opening of cyclopropanes typically proceeds with inversion of configuration at the site of nucleophilic attack. For instance, if this compound is first converted to an epoxide (e.g., 1-(oxiran-2-yl)cyclopropane) and then subjected to acid-catalyzed ring-opening, the nucleophile will attack the carbon atom of the epoxide ring from the face opposite to the oxygen atom, resulting in a trans-1,2-disubstituted product. pressbooks.pub

Alternatively, the diol itself can undergo ring expansion or cleavage under specific conditions. For example, ruthenium-catalyzed transfer hydrogenative [4+2] cycloaddition of cyclic 1,2-diols with dienes can lead to ring-expanded products. nih.govrsc.org The stereochemistry of the starting diol directly influences the stereochemical outcome of the product. The rigidity of the cyclopropyl group can also play a role in directing the stereochemistry of such transformations.

Table 3: Stereospecificity in Ring-Opening Reactions of Cyclopropyl-Containing Compounds
SubstrateReagentsProduct TypeStereochemical OutcomeReference
1-(oxiran-2-yl)cyclopropaneHBr (aq)HalohydrinAnti-addition pressbooks.pub
cis-1,2-bis(hydroxymethyl)cyclopropaneTsCl, pyridine (B92270) then NaICyclobutanolInversion at one center[Fictional Data for Illustration]
1-cyclopropyl-1-phenylethane-1,2-diolH₂SO₄ (cat.), heatCyclobutanone (B123998) derivativeRearrangement with stereocenter migration[Fictional Data for Illustration]
Cyclic 1,2-diolRu(0) catalyst, 1,3-butadieneRing-expanded bicycleDiastereoselective [4+2] cycloaddition nih.govrsc.org

The stereospecificity of these ring-opening reactions provides a powerful tool for the synthesis of complex acyclic and carbocyclic structures with defined stereochemistry starting from this compound.

Advanced Spectroscopic and Computational Investigations of 1 Cyclopropylethane 1,2 Diol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and determination of the absolute configuration of chiral molecules like 1-Cyclopropylethane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the cyclopropyl (B3062369) ring, the ethyl chain, and the hydroxyl groups. The protons on the cyclopropyl ring typically appear in the upfield region (δ 0.0-1.0 ppm) due to the ring's shielding effects. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-OH) of the ethane-1,2-diol moiety would resonate further downfield, with their chemical shifts influenced by the electronegative oxygen atoms. The coupling constants (J-values) between adjacent protons provide crucial information about the dihedral angles and, consequently, the relative stereochemistry of the chiral centers.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the cyclopropyl ring are expected to have characteristic upfield chemical shifts. The two carbons of the ethane-1,2-diol group, being attached to hydroxyl groups, would appear at significantly lower field.

Based on data from analogous compounds like cyclopropyl carbinol and other diols, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the interactive data table below. nih.gov

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH 0.5 - 1.0 (m) 10 - 20
Cyclopropyl CH₂ 0.2 - 0.8 (m) 5 - 15
CH(OH)CH₂OH 3.4 - 3.8 (m) 70 - 80
CH(OH)CH₂OH 3.5 - 4.0 (m) 65 - 75

Note: The exact chemical shifts can vary depending on the solvent and concentration.

A three-component chiral derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can be employed to determine the enantiomeric purity of chiral diols like this compound via ¹H NMR analysis. nih.gov This method results in the formation of diastereomeric iminoboronate esters, which exhibit well-resolved signals in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a cyclopropyl radical or other alkyl fragments.

Dehydration: The elimination of a water molecule (loss of 18 amu) is a characteristic fragmentation for alcohols and would result in a prominent M-18 peak in the mass spectrum. libretexts.org Cyclic alcohols are also known to fragment in a similar manner, often showing M-1 and M-18 peaks. whitman.edu

The expected key fragmentation ions for this compound are presented in the following table.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
[M]+ C₅H₁₀O₂⁺ Molecular Ion
M-18 C₅H₈O⁺ Dehydration
M-29 C₄H₇O₂⁺ Loss of ethyl radical
M-43 C₃H₅O₂⁺ Loss of propyl radical
59 C₂H₅O₂⁺ Alpha-cleavage

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. encyclopedia.pubnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. nih.gov

For this compound, which contains two chiral centers, four possible stereoisomers exist (R,R), (S,S), (R,S), and (S,R). The enantiomeric pairs, (R,R)/(S,S) and (R,S)/(S,R), will exhibit mirror-image ECD spectra. By comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations, the absolute configuration of a specific enantiomer can be unambiguously assigned. mdpi.com

The ECD spectrum is influenced by the molecular conformation. encyclopedia.pub Therefore, computational modeling of the ECD spectra must consider all significantly populated conformations of the molecule to obtain a reliable match with the experimental data.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations provide a theoretical framework to complement and interpret experimental spectroscopic data, offering deeper insights into the structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. cnr.it For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the different stereoisomers. This involves finding the equilibrium positions of all atoms in the molecule. youtube.com

Calculate Relative Energies: Predict the relative stabilities of the different stereoisomers and their various conformations. This information is crucial for understanding the conformational landscape of the molecule.

Predict Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts and coupling constants, as well as ECD spectra, which can then be compared with experimental data for structural validation and stereochemical assignment. nih.gov

The choice of the functional and basis set is critical for the accuracy of DFT calculations. google.com For molecules like this compound, hybrid functionals such as B3LYP, in conjunction with a sufficiently large basis set (e.g., 6-31G(d,p) or larger), are commonly used to achieve a good balance between accuracy and computational cost.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a computational technique used to study the mechanism and kinetics of chemical reactions. e3s-conferences.org For reactions involving this compound, such as ring-opening reactions of the cyclopropane (B1198618) moiety, transition state calculations can provide valuable information. nih.gov

By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated. researchgate.net This allows for the prediction of reaction rates and the elucidation of the most favorable reaction pathway. For instance, in the tandem Heck-ring-opening of cyclopropyldiol derivatives, DFT studies have been instrumental in understanding the regio- and stereoselectivity of the cyclopropane ring-opening. nih.gov Similar computational approaches could be applied to investigate the reactivity of this compound in various chemical transformations. The study of the ring-opening dynamics of the cyclopropyl radical and cation also provides insights into the nature of transition states in such systems. acs.org

Prediction of Spectroscopic Parameters

The elucidation of the three-dimensional structure of molecules like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Advances in computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, have enabled the accurate prediction of spectroscopic parameters, serving as a powerful tool to complement experimental data. mdpi.com These computational approaches are crucial for assigning complex spectra, distinguishing between isomers, and understanding the conformational landscape of flexible molecules. nih.govrsc.org

For predicting NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT is a widely adopted and reliable approach. nih.govnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)). mdpi.comnih.gov Excellent linear correlations can often be achieved between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts, allowing for the unequivocal identification of molecular structures in solution. nih.gov

Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies. The specific values would be obtained by performing geometry optimization of the molecule's low-energy conformers followed by GIAO-DFT calculations.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH (on diol)3.40 - 3.6070.0 - 75.0
2CH₂ (on diol)3.70 - 3.9065.0 - 70.0
3CH (cyclopropyl)0.80 - 1.0010.0 - 15.0
4CH₂ (cyclopropyl)0.40 - 0.605.0 - 10.0
5CH₂ (cyclopropyl)0.30 - 0.505.0 - 10.0
6OH (on C1)Variable (solvent dependent)-
7OH (on C2)Variable (solvent dependent)-

Note: These are representative values. Actual predicted shifts depend on the specific computational level of theory and solvent model used.

Similarly, vibrational frequencies for IR spectra can be predicted using ab initio and DFT calculations. rsc.org After optimizing the molecular geometry to find a stable energy minimum, a frequency calculation is performed. This computation yields the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra, although often requiring a scaling factor to correct for anharmonicity and other systematic errors, generally show good agreement with experimental data and are invaluable for assigning specific absorption bands to the vibrational modes of the molecule, such as O-H stretches, C-H stretches, and the characteristic cyclopropyl ring deformations. researchgate.net

Computational Modeling for Mechanistic Insights and Selectivity Prediction

Computational modeling, particularly using DFT, provides profound insights into reaction mechanisms that are often difficult to probe experimentally. For derivatives of this compound, such as alkenyl cyclopropyl diols, computational studies have been instrumental in understanding the factors that govern reaction outcomes and selectivity. nih.govnih.gov

A notable example is the study of the tandem Heck-cyclopropane ring-opening reaction. nih.gov Experimental results combined with detailed DFT studies have illuminated the complex mechanism that controls the regio- and stereoselectivity of the cyclopropane ring opening. nih.gov These computational investigations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the energy barriers associated with different reaction pathways.

In the case of cyclopropyl diol derivatives, DFT calculations have revealed the dual role of the hydroxyl groups in directing the reaction's selectivity. nih.gov By comparing the activation free energies (ΔG‡) for competing pathways, researchers can predict which product is kinetically favored. For instance, calculations can explain why the cleavage of one specific C-C bond in the cyclopropane ring is overwhelmingly preferred over another. nih.gov

The table below summarizes key findings from a DFT study on the ring-opening of a cyclopropyl diol, demonstrating how computational data can explain experimentally observed selectivity.

Interactive Data Table: Calculated Free Energy Barriers (kcal/mol) for Competing Ring-Opening Pathways

Reaction PathwayDescriptionRate-Determining Transition StateCalculated ΔG‡ (kcal/mol)Predicted Outcome
Pathway AC1–C2 bond cleavageTSA₂18.7Kinetically favored
Pathway BC1–C3 bond cleavageTSB₅25.9Kinetically disfavored

The significant difference in the calculated activation barriers (ΔG‡) between Pathway A and Pathway B, amounting to 7.2 kcal/mol, provides a clear rationale for the complete selectivity observed in the experimental reaction, where only the product from C1–C2 bond cleavage is formed. nih.gov Furthermore, these computational models can assess the impact of steric and electronic effects from different substituents on the diol, explaining shifts in diastereoselectivity and regioselectivity across a range of substrates. nih.gov Such mechanistic insights are vital for the rational design of new synthetic methods and the optimization of reaction conditions to achieve desired chemical transformations with high selectivity. researchgate.netresearchgate.net

Strategic Applications of 1 Cyclopropylethane 1,2 Diol in Complex Organic Synthesis

As Chiral Building Blocks and Auxiliaries

The inherent chirality of 1-cyclopropylethane-1,2-diol, when prepared in an enantiomerically pure form, makes it an excellent candidate for use as a chiral building block and auxiliary in asymmetric synthesis. The defined spatial arrangement of its hydroxyl groups can effectively influence the stereochemical outcome of a wide range of chemical transformations.

Synthesis of Enantiomerically Enriched Compounds

Enantiomerically pure this compound can be synthesized through methods such as the Sharpless asymmetric dihydroxylation of vinylcyclopropane (B126155). This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to introduce two hydroxyl groups across the double bond with high enantioselectivity nih.govwikipedia.org. The resulting chiral diol serves as a versatile starting material for the synthesis of other enantiomerically enriched compounds.

Once obtained, this chiral diol can be temporarily incorporated into a prochiral substrate to direct subsequent reactions. For instance, the diol can be converted into a chiral acetal (B89532) or ketal, which then biases the approach of reagents to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered for reuse. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in reactions such as aldol (B89426) additions, Diels-Alder reactions, and conjugate additions.

Below is a representative table illustrating the potential application of chiral diols in asymmetric synthesis, a role that this compound could fulfill.

Reaction TypeChiral Auxiliary TypeSubstrateReagentDiastereomeric Excess (d.e.)
Aldol AdditionOxazolidinonePropanoyl-oxazolidinoneBenzaldehyde>95%
Diels-AlderCamphorsultamAcryloyl-camphorsultamCyclopentadiene>98%
AlkylationEvans AuxiliaryAcyl-oxazolidinoneBenzyl bromide>99%

This table illustrates the effectiveness of chiral auxiliaries in asymmetric synthesis. While not specific to this compound due to a lack of direct literature, it demonstrates the potential for high stereocontrol.

Incorporation into Chiral Ligands and Organocatalysts

The C2-symmetric nature of enantiomerically pure 1,2-diols makes them attractive precursors for the synthesis of chiral ligands for transition-metal-catalyzed reactions and for the development of organocatalysts. The hydroxyl groups of this compound can be readily functionalized to create bidentate ligands that can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions nih.govnih.gov.

For example, the diol can be converted to a phosphinite or phosphite (B83602) ligand by reaction with a chlorophosphine. These ligands, when complexed with metals like rhodium or iridium, can catalyze asymmetric hydrogenations of prochiral olefins with high enantiomeric excesses.

Similarly, this compound can serve as a scaffold for chiral organocatalysts. The diol functionality can be incorporated into structures such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) or used to create chiral Brønsted acids or hydrogen-bond donors nih.gov. These organocatalysts can promote a range of enantioselective reactions, including aldol reactions, Michael additions, and cycloadditions.

The following table provides examples of chiral diol-derived ligands and organocatalysts and their applications in asymmetric catalysis.

Catalyst TypeChiral Diol PrecursorMetal/ActivatorReactionEnantiomeric Excess (e.e.)
Chiral LigandBINOLRh(I)Asymmetric Hydrogenation>99%
Chiral LigandTADDOLTi(IV)Asymmetric Aldol Addition>98%
OrganocatalystTartaric Acid Derivative-Asymmetric Allylationup to 99%

This table showcases the application of various chiral diols in creating effective asymmetric catalysts, a potential application for this compound.

As Scaffolds for Construction of Diverse Molecular Architectures

The inherent strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to ring-opening reactions, providing a powerful tool for the construction of more complex acyclic and heterocyclic systems with a high degree of stereocontrol.

Formation of Heterocyclic Systems via Ring Transformations

The diol functionality in this compound can be used to direct or participate in ring-opening and ring-expansion reactions of the adjacent cyclopropane ring, leading to the formation of various heterocyclic systems. For example, under acidic or thermal conditions, or through transition-metal catalysis, the cyclopropane ring can undergo cleavage. If the diol is appropriately functionalized, intramolecular cyclization can occur to form five-, six-, or even larger-membered heterocyclic rings, such as tetrahydrofurans, tetrahydropyrans, or oxepanes nih.govnih.gov.

A convergent strategy for the synthesis of oxepanes has been developed involving the condensation of cyclopropyl (B3062369) diols with aldehydes to form an acetal, which then undergoes rearrangement to furnish a keto-oxepane nih.gov. This reaction proceeds through a Zimmerman-Traxler-type transition state, leading to the formation of cis-substituted products with high stereoselectivity nih.gov.

Assembly of Stereodefined Acyclic Frameworks

The controlled ring-opening of this compound derivatives can also be a valuable strategy for the stereoselective synthesis of acyclic carbon chains with multiple stereocenters. The stereochemistry of the diol can be transferred to the newly formed acyclic portion of the molecule. For instance, nucleophilic attack on an activated cyclopropane ring can lead to a ring-opened product where the stereocenters from the diol are preserved and new stereocenters are formed with high diastereoselectivity. This approach is particularly useful for the synthesis of polyketide fragments and other complex acyclic natural products researchgate.net.

Role in Natural Product Synthesis and Medicinal Chemistry Lead Derivatization

The cyclopropane motif is a common feature in a variety of biologically active natural products, and the 1,2-diol functionality provides a handle for further synthetic manipulations marquette.eduresearchgate.net. Therefore, this compound represents a valuable synthon for the total synthesis of such natural products. Its incorporation can provide both the three-membered ring and adjacent stereocenters in a controlled manner. While specific total syntheses explicitly detailing the use of this compound are not prominently reported, the strategic importance of cyclopropyl diol fragments is well-recognized in the synthesis of complex natural products nih.gov.

In the realm of medicinal chemistry, the introduction of a cyclopropyl group into a drug candidate can have profound effects on its pharmacological properties, including metabolic stability, potency, and target selectivity. The this compound scaffold can be used to introduce this functionality in a stereodefined manner during the lead optimization phase of drug discovery danaher.combiobide.compatsnap.com. The diol moiety allows for the attachment of the cyclopropyl group to a lead molecule and provides points for further derivatization to explore the structure-activity relationship (SAR) nih.gov. The rigidity of the cyclopropane ring can also help to lock the conformation of a molecule, leading to a better fit with its biological target.

The following table lists some natural products containing a cyclopropane ring, highlighting the potential for using building blocks like this compound in their synthesis.

Natural ProductBiological Activity
(+)-Ambruticin SAntifungal
AcrinathrinInsecticide
SimeprevirHepatitis C Treatment

This table provides examples of bioactive molecules containing a cyclopropane ring, a structural motif that can be introduced using this compound.

Precursor in Stereocontrolled Natural Product Total Synthesis

In the realm of natural product synthesis, small, stereochemically defined building blocks are essential for constructing complex molecular architectures. While there are no specific examples in the literature of this compound being used for this purpose, its structure is suggestive of potential applications.

A chiral version of this diol could serve as a fragment for natural products containing a cyclopropylcarbinol motif. The stereocenters of the diol could be used to direct the stereochemical outcome of subsequent reactions, a cornerstone of modern asymmetric synthesis. For instance, the diol could be selectively protected and then oxidized, setting the stage for chain elongation or coupling reactions.

Table 1: Hypothetical Stereocontrolled Transformations of this compound

Transformation Reagents/Conditions Potential Product Application in Synthesis
Asymmetric Dihydroxylation Sharpless AD-mix-α/β Chiral this compound Access to enantiopure starting material
Monoprotection TBDMSCl, Imidazole Monosilylated Diol Differentiation of hydroxyl groups for sequential reactions
Oxidative Cleavage NaIO₄ or Pb(OAc)₄ Cyclopropanecarboxaldehyde (B31225) Key intermediate for olefination or aldol reactions

This table is illustrative and based on standard organic chemistry principles, as direct research on this compound is unavailable.

Late-Stage Modification and Diversification of Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry to modify complex molecules, like approved drugs or advanced clinical candidates, to improve their properties. The introduction of a cyclopropyl group can enhance metabolic stability, improve membrane permeability, and alter the conformation of a molecule to enhance binding to a biological target.

This compound, or a derivative, could theoretically be used in LSF. For example, if converted into a reactive species like a cyclopropyl epoxide or a corresponding cyclic sulfate, it could be used to alkylate nucleophilic sites (such as phenols or amines) on a bioactive scaffold. This would introduce the cyclopropylethanol moiety into the parent molecule, providing a new vector for diversification. However, no published studies demonstrate this specific application.

Design and Synthesis of Novel Cyclopropyl Diol-Containing Compounds

The design of novel chemical entities often relies on the use of unique, three-dimensional scaffolds to explore new areas of chemical space. The rigid cyclopropane ring fused to a functionalized ethyl chain in this compound makes it an interesting starting point for creating libraries of novel compounds.

The diol functionality is a versatile platform for derivatization. It can be converted into a wide range of other functional groups or used to link to other molecular fragments. For example, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate, a common pharmacophore. Alternatively, reaction with boronic acids could form cyclic boronate esters, which have applications in chemical biology and as prodrugs.

Table 2: Potential Derivatizations of this compound for Novel Compound Synthesis

Reagent Product Class Potential Utility
Isocyanates Carbamates Probing hydrogen-bonding interactions in biological targets
Acyl Chlorides / Anhydrides Esters Prodrug strategies, modification of physicochemical properties
Boronic Acids Cyclic Boronate Esters Reversible covalent inhibitors, diagnostic tools

This table represents potential synthetic pathways. The absence of literature on this compound means these specific reactions have not been reported for this compound.

Future Directions and Emerging Research Avenues in 1 Cyclopropylethane 1,2 Diol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 1-cyclopropylethane-1,2-diol is intrinsically linked to the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of environmentally benign reagents. Current research in the broader field of diol synthesis points towards several promising directions.

One key area is the advancement of catalytic oxidation of the corresponding alkene, vinylcyclopropane (B126155), using green oxidants. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants like osmium tetroxide or potassium permanganate (B83412), which are toxic and generate significant waste. libretexts.org Future routes will likely focus on catalytic systems using hydrogen peroxide or even molecular oxygen as the terminal oxidant, which produce water as the only byproduct. For instance, catalytic systems based on non-heme iron complexes, inspired by natural dioxygenase enzymes, are being developed for the cis-dihydroxylation of alkenes with high efficiency and selectivity. researchgate.net Another sustainable approach is the use of electrochemical methods, which can drive the dihydroxylation of alkenes using electricity as a clean reagent, often under metal-free conditions. nih.govnih.gov

Biocatalysis represents another significant frontier. Enzymes such as dioxygenases and epoxide hydrolases, used as whole-cell biocatalysts or isolated enzymes, can produce chiral diols from alkenes or epoxides with exceptional stereoselectivity under mild, aqueous conditions. nih.govalfachemic.com The development of engineered enzymes could be tailored specifically for the synthesis of this compound, offering a highly sustainable and efficient route. researchgate.net Furthermore, creating diols from renewable biomass through metabolic engineering in microorganisms like E. coli is an emerging area that could provide a completely bio-based synthetic pathway in the long term. nih.gov

Synthetic Strategy Key Advantages Potential Catalyst/System Illustrative Yield
Catalytic DihydroxylationGreen oxidant (H₂O₂), high atom economy[Fe(II)(L)(OTf)₂] + H₂O₂ researchgate.net85-95%
Electrochemical SynthesisMetal-free, uses electricity as reagentKBr as electrolyte/catalyst organic-chemistry.org70-85%
BiocatalysisHigh stereoselectivity, mild conditions, aqueous mediaEngineered Dioxygenase/Epoxide Hydrolase researchgate.netnih.gov>90%
Synthesis from BiomassUses renewable feedstocksMetabolically engineered E. coli nih.govVaries

Exploration of Novel Reactivity and Unprecedented Transformations

The strained three-membered ring of this compound imparts unique electronic and steric properties, suggesting a rich and largely unexplored reaction chemistry. The cyclopropyl (B3062369) group can act as a directing group or participate in ring-opening reactions, leading to complex molecular architectures. acs.orgnih.gov

Future research will likely investigate the selective activation of the diol functionality in the presence of the cyclopropyl ring, or vice versa. For instance, selective oxidation of one of the hydroxyl groups could yield valuable α-hydroxy ketone intermediates. researchgate.net Conversely, reactions that proceed via activation of the cyclopropyl group are of significant interest. The proximity of the hydroxyl groups could influence the regioselectivity of cyclopropane (B1198618) ring-opening. Under acidic or Lewis acidic conditions, the cyclopropyl carbinol-like structure could undergo rearrangement to form homoallylic alcohols or other unsaturated structures. chemicalbook.com

Radical-mediated ring-opening/cyclization reactions could also provide novel pathways to more complex heterocyclic or carbocyclic systems. nih.gov The interplay between the diol and the cyclopropane ring could lead to unprecedented cascade reactions, where an initial transformation at the diol triggers a subsequent rearrangement involving the cyclopropyl moiety. Exploring these transformations could provide rapid access to valuable synthetic building blocks that are otherwise difficult to prepare.

Advancements in Stereocontrol and Catalytic Asymmetric Synthesis

For applications in life sciences, controlling the absolute and relative stereochemistry of the two chiral centers in this compound is paramount. Future research will heavily focus on catalytic asymmetric methods to access specific stereoisomers.

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of stereoselective diol synthesis and remains a key area for improvement. researchgate.netacs.org Research is ongoing to develop more robust and less expensive ligands and to modify the reaction for broader substrate scopes and higher efficiencies. For cis-alkenes, which can be challenging substrates in AD, new catalytic systems are needed to achieve high enantioselectivity. scispace.com

Biocatalytic methods offer a powerful alternative for achieving high enantiopurity. The use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of the corresponding α-hydroxy ketone, or the desymmetrization of a prochiral precursor, can provide access to diastereomerically and enantiomerically pure 1,2-diols. mdpi.com The development of enzyme libraries and high-throughput screening methods will accelerate the discovery of biocatalysts suitable for producing all four possible stereoisomers of this compound.

Furthermore, the development of novel chiral catalysts, such as chiral N,N'-dioxide metal complexes or chiral cyclophosphazane ligands, could enable new types of asymmetric transformations, including enantioselective ring-opening reactions of related cyclopropyl ketones or epoxides. nih.govresearchgate.net

Methodology Target Stereochemistry Catalyst/Enzyme Typical Enantiomeric Excess (ee)
Asymmetric Dihydroxylationsyn-diolsOsO₄ with chiral quinine (B1679958) ligands 92% to >99%
Biocatalytic Reductionanti- or syn-diolsAlcohol Dehydrogenase (e.g., from Ralstonia sp.) >99%
Asymmetric Epoxidation/Hydrolysisanti-diolsSharpless Asymmetric Epoxidation followed by hydrolysis90-98%
Kinetic ResolutionResolution of racemic diolsLipases>95%

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing is a major trend in modern chemistry, offering enhanced safety, better process control, and easier scalability. beilstein-journals.orgnih.gov For the synthesis of this compound, flow chemistry can enable the use of hazardous reagents or high-pressure/high-temperature conditions with greater safety than in batch reactors. nih.gov

Automated synthesis platforms, sometimes referred to as "chemputers," can accelerate the discovery and optimization of reaction conditions. nih.govkit.edu These robotic systems can perform numerous experiments in parallel, systematically varying catalysts, solvents, and other parameters to rapidly identify the optimal conditions for synthesizing this compound. wikipedia.orgmerckmillipore.comnih.gov This is particularly valuable for multi-step syntheses or for optimizing complex catalytic reactions.

The integration of flow reactors with automated optimization and real-time analytical techniques (e.g., in-line NMR or IR spectroscopy) will create highly efficient, self-optimizing systems for the on-demand production of this compound and its derivatives. acs.org This approach not only increases efficiency but also generates large datasets that can be used with machine learning algorithms to predict reaction outcomes and discover new chemical transformations. nih.gov This synergy between automation, flow chemistry, and data science will be a driving force in unlocking the full synthetic potential of this intriguing molecule. mdpi.comresearchgate.net

Q & A

Q. Why do computational and experimental hydrogen-bond strengths differ for vicinal diols?

  • Methodological Answer : Basis set limitations (e.g., 6-31G* vs. aug-cc-pVTZ) and anharmonicity corrections in DFT underestimate OH stretching frequencies. Coupling CCSD(T)-level calculations with gas-phase IR data (e.g., 3600–3700 cm⁻¹ regions) reconciles these differences .

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